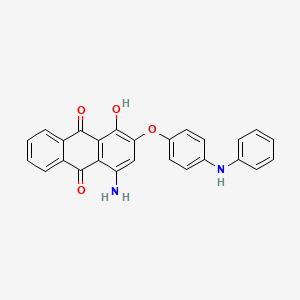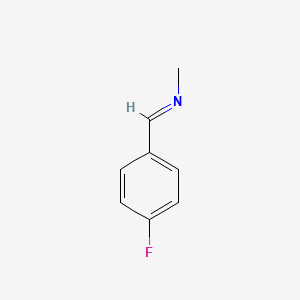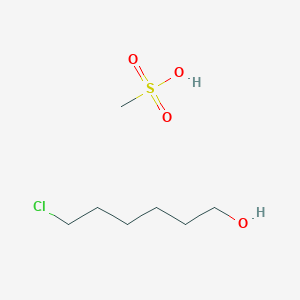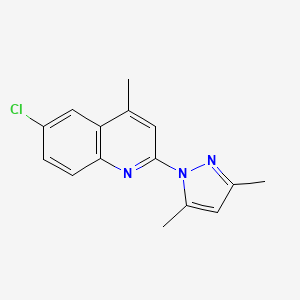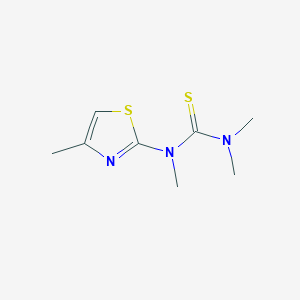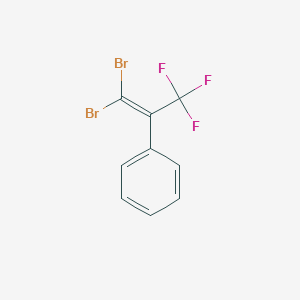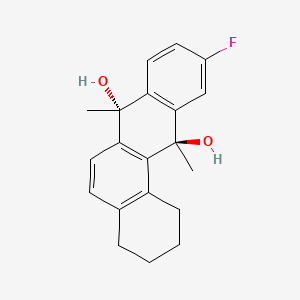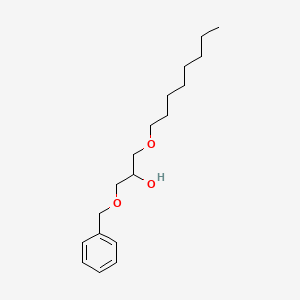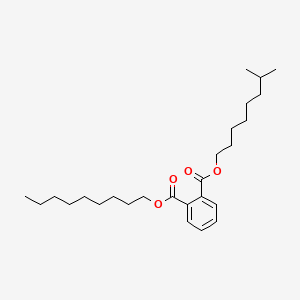
Isononyl nonyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl nonyl phthalate is a phthalate ester used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is commonly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of consumer goods, including building materials, automotive parts, and various household products .
Preparation Methods
Isononyl nonyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically involves the use of a catalyst to facilitate the esterification process. Two types of isononanol can be used for the synthesis: a pure C9 fraction synthesized from isooctene, or a C8-C10 fraction that is C9-rich, synthesized from C7-C9, C8-rich alkene .
Chemical Reactions Analysis
Isononyl nonyl phthalate undergoes several types of chemical reactions, including:
Scientific Research Applications
Isononyl nonyl phthalate has several scientific research applications, including:
Mechanism of Action
Isononyl nonyl phthalate exerts its effects primarily through its interaction with the endocrine system. It can disrupt the normal functioning of hormones by interfering with nuclear receptors, membrane receptors, and intracellular signaling pathways. This disruption can lead to various adverse effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Isononyl nonyl phthalate is similar to other phthalate esters, such as:
Diisononyl phthalate: Used as a plasticizer in similar applications but may have different physical properties and health effects.
Diisodecyl phthalate: Another plasticizer with similar uses but different molecular structure and properties.
Di-2-ethylhexyl phthalate: Commonly used plasticizer with different chemical properties and potential health effects.
This compound is unique in its specific combination of isononyl and nonyl groups, which gives it distinct physical and chemical properties compared to other phthalate esters .
Properties
CAS No. |
98088-97-2 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-O-(7-methyloctyl) 1-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-5-6-7-8-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 |
InChI Key |
FPSWXWPCCZQQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


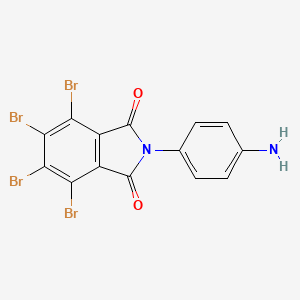
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

